molecular formula C15H14O2S B6402018 5-Methyl-2-(3-methylthiophenyl)benzoic acid CAS No. 1261934-95-5

5-Methyl-2-(3-methylthiophenyl)benzoic acid

Cat. No.: B6402018
CAS No.: 1261934-95-5
M. Wt: 258.3 g/mol
InChI Key: OKLIDBDPBPYCMN-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C15H14O2S. This compound is characterized by a benzoic acid core substituted with a methyl group and a thiophenyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(3-methylthiophenyl)benzoic acid can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

**Types of Reactions

Properties

IUPAC Name

5-methyl-2-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-10-6-7-13(14(8-10)15(16)17)11-4-3-5-12(9-11)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLIDBDPBPYCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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